Thymol acetate

Description

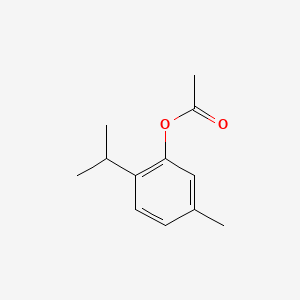

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMIUXMJJBBOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862124 | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-79-0 | |

| Record name | Thymyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I29126I5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thymol Acetate from Thymol and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thymol acetate from thymol and acetic anhydride, focusing on various methodologies, experimental protocols, and quantitative data. The information is intended to assist researchers and professionals in the selection and optimization of synthetic routes for this valuable compound.

Introduction

This compound, the acetate ester of thymol, is a compound of interest in various fields, including the pharmaceutical and fragrance industries. Its synthesis is a classic example of esterification, specifically the acetylation of a phenol. This guide details several common methods for this conversion, including traditional acid- and base-catalyzed reactions, as well as more modern, sustainable approaches.

Chemical Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of thymol on the carbonyl carbon of acetic anhydride. This results in the formation of this compound and acetic acid as a byproduct.

Caption: General reaction for the synthesis of this compound.

The reaction is typically catalyzed by an acid or a base. In acid catalysis, the carbonyl oxygen of acetic anhydride is protonated, increasing its electrophilicity. In base catalysis, the base deprotonates the phenolic hydroxyl group of thymol, making it a more potent nucleophile.

Comparative Analysis of Synthesis Methods

Several methods for the synthesis of this compound have been reported, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as desired yield, reaction time, cost, and environmental considerations. A summary of quantitative data from various synthetic protocols is presented below.

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Conventional | Sodium Acetate | None (excess Ac₂O) | Reflux | 1 | 84.5 | [1] |

| Conventional | Pyridine | Pyridine | Room Temperature | 1-4 | ~93 | [2] |

| Solvent-Free | VOSO₄·5H₂O (1 mol%) | None | Room Temperature | 24 | 80 | [3] |

| Solvent-Free | VOSO₄·5H₂O (1 mol%) | None | Room Temperature | 24 | 87 | [3] |

| Enzymatic | Immobilized Candida antarctica lipase B | Solvent-Free | 40 | 8 | >95 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and represent common laboratory practices.

Method 1: Synthesis using Sodium Acetate as Catalyst

This protocol is a traditional method for the acetylation of phenols.

Materials:

-

Thymol

-

Acetic anhydride

-

Sodium acetate

-

Cold water

-

Organic solvent (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To 1 g of thymol, add 15 mL of acetic anhydride and 1.5 g of sodium acetate.[1]

-

Reflux the mixture for 1 hour.[1]

-

Allow the solution to cool to room temperature.

-

Slowly add 20 mL of cold water to the mixture.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.[1]

Method 2: Solvent-Free Synthesis using Vanadyl Sulfate as Catalyst

This method offers a more sustainable approach by eliminating the need for a solvent.

Materials:

-

Thymol

-

Acetic anhydride

-

Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

-

Water

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 168 mg of VOSO₄·5H₂O (0.66 mmol) in 6.4 mL of acetic anhydride (0.068 mol).[3]

-

After 10 minutes, add 10 g of thymol (0.067 mol).[3]

-

Stir the reaction mixture at room temperature for 24 hours.[3]

-

Quench the reaction by adding 150 mL of water.

-

Extract the aqueous phase twice with 100 mL of ethyl acetate.[3]

-

Wash the combined organic phases twice with 50 mL of 1 M NaOH solution to remove unreacted thymol, followed by a water wash.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The product is obtained as a colorless oil.[3]

Workflows

The following diagrams illustrate the general experimental and purification workflows for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Caption: Detailed purification workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 7.18 (d, 1H), 7.01 (d, 1H), 6.80 (s, 1H), 2.96 (sept, 1H), 2.30 (s, 6H), 1.18 (d, 6H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 169.7, 147.8, 136.9, 136.5, 127.1, 126.4, 122.7, 27.1, 23.0, 20.9, 20.8.[2]

-

IR (film, cm⁻¹): 2966, 1760, 1220.[2]

Conclusion

The synthesis of this compound from thymol and acetic anhydride can be achieved through various effective methods. Traditional approaches using catalysts like sodium acetate or pyridine offer high yields but may require harsher conditions or the use of hazardous reagents. Modern solvent-free methods, such as those employing VOSO₄, provide a more sustainable alternative with good to excellent yields. Enzymatic synthesis represents a green and highly selective route, often yielding very high purity products under mild conditions. The choice of the optimal method will be dictated by the specific requirements of the research or development project, including scale, cost, and environmental impact. This guide provides the necessary technical details to aid in this decision-making process.

References

Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of Thymol Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of thymol acetate, a significant aromatic compound found in various essential oils. By detailing the experimental protocols and elucidating the fragmentation pathways, this document serves as a valuable resource for the identification, characterization, and quality control of this compound in research and industrial applications.

Core Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is critical for the unequivocal identification of this compound in complex mixtures.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 192 | ~5-10 | [M]⁺ (Molecular Ion) |

| 150 | ~30-40 | [M - C₂H₂O]⁺ |

| 135 | 100 (Base Peak) | [M - CH₃CO]⁺ |

| 91 | ~15-20 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | ~20-30 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The mass spectral data for this compound is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The following outlines a representative experimental protocol for the analysis of this compound, synthesized from established methodologies for essential oil and terpenoid analysis.[1][2][3][4]

1. Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a known quantity in a suitable volatile solvent, such as methanol or hexane, to a concentration of approximately 1 mg/mL.[1]

-

For analysis, the stock solution is further diluted to a final concentration in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 1:20 to 1:100 to prevent column overloading. The injector temperature is maintained at approximately 250 °C.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS (5% phenyl-methylpolysiloxane) or equivalent, is commonly used.[1][2]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Oven Temperature Program: A temperature gradient is employed to ensure optimal separation. A typical program begins at 60-80 °C, holds for 1-2 minutes, then ramps up to 240-280 °C at a rate of 5-10 °C/min, followed by a final hold period of 5-10 minutes.[2][3]

3. Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) is the standard method, with an electron energy of 70 eV.[5]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Scan Range: The mass-to-charge (m/z) scan range is generally set from 40 to 400 amu to encompass all expected fragment ions.

-

Ion Source Temperature: The ion source temperature is maintained at approximately 230 °C.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters. The proposed fragmentation mechanism, which accounts for the major observed peaks in the mass spectrum, is illustrated in the diagram below. The process begins with the ionization of the molecule to form the molecular ion [M]⁺ at m/z 192.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

The fragmentation is initiated by the high-energy electrons removing an electron from the this compound molecule, most likely from one of the oxygen lone pairs, to form the molecular ion (m/z 192). The primary fragmentation pathways are as follows:

-

Formation of the Base Peak at m/z 135: The most favorable fragmentation is the alpha-cleavage of the ester group, resulting in the loss of a neutral ketene radical (•CH₂CO) and the formation of the highly stable thymol cation.[6][7] This fragment gives rise to the base peak at m/z 135.

-

Formation of the Acylium Ion at m/z 43: Cleavage of the C-O bond of the ester linkage results in the formation of the stable acylium ion ([CH₃CO]⁺) at m/z 43.[6][8]

-

Formation of the Ion at m/z 150: A rearrangement reaction, likely a McLafferty-type rearrangement, can lead to the loss of a neutral ketene molecule (C₂H₂O) from the molecular ion, resulting in the fragment ion at m/z 150.[8]

-

Formation of the Tropylium Ion at m/z 91: The fragment ion at m/z 135 can undergo further fragmentation, typically the loss of a propene molecule (C₃H₆) from the isopropyl group, leading to the formation of the very stable tropylium ion ([C₇H₇]⁺) at m/z 91.[9][10]

Understanding these fragmentation pathways is essential for the structural elucidation of this compound and related compounds, providing a robust method for their identification in complex matrices. This technical guide serves as a foundational resource for researchers and professionals working with this important natural product.

References

- 1. scitepress.org [scitepress.org]

- 2. Analysis of terpenes in cannabis by GC-MS: method development and its application to Cannabis sativa L extracts | Scientific Letters [publicacoes.cespu.pt]

- 3. Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO) [mdpi.com]

- 4. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. areme.co.jp [areme.co.jp]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 10. whitman.edu [whitman.edu]

A Comparative Analysis of the Biological Activities of Thymol and Thymol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol, a naturally occurring phenolic monoterpenoid found in the essential oils of thyme and other plants, has long been recognized for its broad spectrum of biological activities.[1][2][3][4] Its therapeutic potential is well-documented, encompassing antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties.[1][2][3][5] However, the application of thymol can be limited by its volatility and potential for cytotoxicity at higher concentrations.[6][7][8] To address these limitations, synthetic modifications, such as acetylation to form thymol acetate, have been explored. This technical guide provides a comprehensive comparison of the biological activities of thymol and its acetylated derivative, this compound, drawing upon available scientific literature. The following sections will delve into their comparative efficacy across various biological assays, present detailed experimental protocols for key methodologies, and visualize relevant pathways and workflows.

Comparative Biological Activity Data

The following tables summarize the available quantitative data from various studies, offering a direct comparison of the biological activities of thymol and this compound.

Table 1: Antimicrobial Activity

| Microorganism | Compound | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Escherichia coli | Thymol | 0.0781 (µl/ml) | - | [9] |

| Staphylococcus aureus | Thymol | - | 14.30 | [10] |

| Streptococcus pyogenes | Thymol | - | - | [2] |

| Candida albicans | Thymol | - | - | [2] |

Table 2: Antioxidant Activity

| Assay | Compound | IC50 (µg/mL) | % Inhibition | Reference |

| DPPH Radical Scavenging | Thymol | 269 | - | [11] |

| DPPH Radical Scavenging | Thymol Derivative 4 | 80 | - | [11] |

Note: "Thymol Derivative 4" in the referenced study is a distinct derivative and not explicitly this compound, but it provides an example of how modification can impact activity.

Table 3: Cytotoxicity

| Cell Line | Compound | IC50 (µg/mL) | Treatment Duration (h) | Reference |

| HT-29 (colorectal cancer) | Thymol | ~52-60 | 24 | [12][13] |

| HT-29 (colorectal cancer) | This compound | ~0.08 | 24 | [12][13] |

| HCT-116 (colorectal cancer) | Thymol | ~65 | 24 | [12] |

| HCT-116 (colorectal cancer) | This compound | ~0.08 | 24 | [12] |

| HCT-8 (human adenocarcinoma) | Thymol | 122.5 | 24 | [6] |

| HCT-8 (human adenocarcinoma) | Thymol Octanoate | 309.6 | 24 | [6] |

| HCT-8 (human adenocarcinoma) | Thymol | 75.5 | 48 | [6] |

| HCT-8 (human adenocarcinoma) | Thymol Octanoate | 139 | 48 | [6] |

Table 4: Insecticidal and Repellent Activity

| Insect Species | Compound | Activity | MRED (µg/g) | Reference |

| Imported Fire Ants | Thymol | Repellent | 7.8 - 31.25 | [14] |

| Lesser Mealworm (larvae) | Thymol | Ingestion Toxicity (% mortality at 2%) | 91.67 | [15] |

| Beet Armyworm | This compound | Higher toxicity than thymol | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of thymol and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[17][18]

a. Preparation of Materials:

-

Microorganism: A pure, overnight culture of the test microorganism (e.g., E. coli, S. aureus).

-

Growth Medium: Mueller-Hinton Broth (MHB) or other suitable broth.

-

Test Compounds: Stock solutions of thymol and this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth.

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator, microplate reader.

b. Procedure:

-

Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17][18]

-

Perform serial two-fold dilutions of the test compounds in the microtiter plate using the growth medium.

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.[18]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[19][20][21]

a. Preparation of Materials:

-

DPPH Solution: A freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (typically 0.1 mM).[20]

-

Test Compounds: Serial dilutions of thymol and this compound in a suitable solvent.

-

Positive Control: A known antioxidant such as ascorbic acid or Trolox.[22][23]

-

Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.

b. Procedure:

-

Add a fixed volume of the DPPH solution to a series of test tubes or wells of a microplate.

-

Add different concentrations of the test compounds to the DPPH solution.

-

Include a control containing only the DPPH solution and the solvent.

-

Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[20]

-

Measure the absorbance of each solution at approximately 517 nm.[19]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[19]

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophage cells.[24][25][26]

a. Preparation of Materials:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Cell Culture Medium: DMEM supplemented with fetal bovine serum and antibiotics.

-

Stimulant: Lipopolysaccharide (LPS).

-

Test Compounds: Stock solutions of thymol and this compound in DMSO.

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.[25]

-

Equipment: 96-well cell culture plates, incubator, microplate reader.

b. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[25]

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at ~540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Insecticidal Activity: Diet Incorporation Method

This method evaluates the toxicity of a compound when ingested by an insect.

a. Preparation of Materials:

-

Insect: Larval stage of the target insect (e.g., lesser mealworm).

-

Artificial Diet: A standard diet suitable for the test insect.

-

Test Compounds: Thymol and this compound dissolved in a suitable solvent (e.g., acetone).

-

Equipment: Rearing containers, controlled environment chamber.

b. Procedure:

-

Prepare different concentrations of the test compounds in the solvent.

-

Incorporate the test solutions into the artificial diet and mix thoroughly. Allow the solvent to evaporate completely.

-

A control diet is prepared with the solvent only.

-

Place a known number of insect larvae into rearing containers with the treated or control diet.

-

Maintain the containers in a controlled environment (temperature, humidity, photoperiod).

-

Record larval mortality at regular intervals (e.g., daily) for a specified duration.

-

The percentage of mortality is calculated for each concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the biological activities of thymol and this compound.

Caption: Thymol's anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Discussion and Conclusion

The available data suggests that the acetylation of thymol can significantly alter its biological activity. In the context of cytotoxicity against colorectal cancer cell lines, this compound demonstrated remarkably higher potency than its parent compound, with IC50 values several orders of magnitude lower.[12][13] Conversely, esterification of thymol to thymol octanoate led to a reduction in cytotoxicity against a human adenocarcinoma cell line, indicating that the nature of the ester group is a critical determinant of this activity.[6]

In terms of insecticidal properties, this compound has been reported to exhibit higher toxicity against the beet armyworm than thymol.[16] This suggests that for certain applications, such as the development of novel pesticides, this compound may be a more effective active ingredient.

While direct comparative data for antimicrobial and antioxidant activities are less abundant, the existing literature on thymol establishes it as a potent agent.[2][11][27] The modification of thymol's phenolic hydroxyl group through acetylation would be expected to influence its antioxidant capacity, as this group is crucial for free radical scavenging. The enhanced activity of a different thymol derivative in the DPPH assay suggests that derivatization can indeed modulate this property.[11]

The anti-inflammatory actions of thymol are well-documented, with mechanisms involving the inhibition of key signaling pathways like NF-κB.[5][28][29][30][31] Further research is warranted to elucidate the anti-inflammatory potential of this compound and to determine if the acetylation affects its interaction with these molecular targets.

References

- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 4. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A comparative study of thyme ( Thymus vulgaris L.) essential oils and thymol – differences in chemical composition and cytotoxicity - Chemical and Process Engineering : New Frontiers - Tom Vol. 45, nr 1 (2024) - BazTech - Yadda [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. Development of an experimental apparatus and protocol for determining antimicrobial activities of gaseous plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. benchchem.com [benchchem.com]

- 25. mjas.analis.com.my [mjas.analis.com.my]

- 26. dovepress.com [dovepress.com]

- 27. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]

- 30. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 31. [PDF] Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings | Semantic Scholar [semanticscholar.org]

The Natural Occurrence of Thymol Acetate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of thymol acetate in essential oils. It details the prevalence of its precursor, thymol, summarizes quantitative data, outlines biosynthetic pathways, and describes standard experimental protocols for extraction and analysis. This document is intended to serve as a comprehensive resource for professionals in research, natural product chemistry, and drug development.

Introduction

Thymol (2-isopropyl-5-methylphenol) is a phenolic monoterpenoid renowned for its potent antiseptic, antimicrobial, and antioxidant properties. It is a principal constituent of essential oils from various aromatic plants, particularly within the Lamiaceae family, such as Thymus (thyme) and Origanum (oregano) species.

This compound, the acetate ester of thymol, is a related compound that also occurs naturally, though it is reported far less frequently and often in lower concentrations than its precursor. It possesses a milder, less phenolic, and warm-herbal aroma, making it valuable in the fragrance industry.[1] The acetylation of thymol to this compound can modify its biological activity and physicochemical properties, such as stability and skin permeability, making it a molecule of significant interest for pharmaceutical and cosmetic applications. This guide focuses on the natural distribution of this compound, supported by data on its more abundant precursor, thymol.

Natural Occurrence and Quantitative Data

While thymol is a well-documented major component of many essential oils, this compound is typically found as a minor to trace constituent. However, specific plant species and chemotypes have been identified that contain significant quantities of this compound, sometimes even as the most abundant compound.

Natural Occurrence of this compound

This compound has been identified in the essential oils of a diverse range of plant species. Notably high concentrations have been found in specific chemotypes of Blumea, Aeollanthus, and Thymus. The presence and concentration of this ester are highly dependent on the plant's genetics, geographical location, and developmental stage.

The following table summarizes the quantitative data on this compound occurrence from peer-reviewed literature.

Table 1: Quantitative Analysis of this compound in Selected Essential Oils

| Plant Species | Family | Plant Part | Origin | This compound (%) | Thymol (%) | Reference |

| Blumea gariepina DC. | Asteraceae | Aerial Parts | Not Specified | 85.4 | 6.9 | [2] |

| Aeollanthus pubescens Benth. | Lamiaceae | Aerial Parts | Kozah, Togo | 20.0 | 55.0 | [3] |

| Aeollanthus pubescens Benth. | Lamiaceae | Aerial Parts | Ogou, Togo | 17.0 | 29.5 | [3] |

| Thymus musilii Velen. | Lamiaceae | Aerial Parts | Not Specified | 13.0 | 67.7 | [4] |

| Thymus pulegioides L. | Lamiaceae | Aerial Parts | Sicily, Italy | 12.8 | 6.4 | [5][6] |

| Thymus vulgaris L. | Lamiaceae | Aerial Parts | Not Specified | 3.19 | 33.4 | [7] |

| Salvia rosmarinus Schleid. | Lamiaceae | Aerial Parts | Calabria, Italy | 1.63 | - | [8] |

| Thymus vulgaris L. | Lamiaceae | Flowering Aerial Parts | Spain | 0.1 - 0.2 | 47.7 - 50.0 | [9] |

Natural Occurrence of Thymol (Precursor)

The occurrence of thymol is widespread and well-documented. Plants rich in thymol are the most probable sources for the natural occurrence of this compound, as the presence of the precursor is a prerequisite for the ester's biosynthesis. The "thymol chemotype" is common in many species of the Lamiaceae family.

Table 2: Quantitative Analysis of Thymol in Selected Essential Oils

| Plant Species | Family | Plant Part | Origin | Thymol (%) | Reference |

| Thymus linearis | Lamiaceae | Leaves & Flowers | India | 74.6 - 75.8 | [1] |

| Thymus musilii Velen. | Lamiaceae | Aerial Parts | Not Specified | 67.7 | [4] |

| Aeollanthus pubescens Benth. | Lamiaceae | Aerial Parts | Kozah, Togo | 55.0 | [3] |

| Thymus vulgaris L. | Lamiaceae | Aerial Parts | Richerenches, France | 47.1 | [10] |

| Thymus pulegioides L. | Lamiaceae | Aerial Parts | Campania, Italy | 26.3 | [5] |

| Thymus vulgaris L. | Lamiaceae | Aerial Parts | Egypt | 17.4 | [11] |

Biosynthesis of Thymol and this compound

The biosynthesis of thymol and its subsequent acetylation to this compound occurs via the terpenoid pathway within the plant. The pathway to thymol has been elucidated, involving terpene synthases and cytochrome P450 enzymes.[12][13] The final acetylation step is catalyzed by specific acyltransferases.[14]

-

Precursor Formation : The pathway begins with the formation of Geranyl Diphosphate (GPP) from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

-

Cyclization : A terpene synthase, γ-terpinene synthase (TPS), catalyzes the cyclization of GPP to form γ-terpinene.[15]

-

Aromatization to Thymol : The formation of the aromatic phenol, thymol, from γ-terpinene is a multi-step process involving cytochrome P450 monooxygenases (CYP71D subfamily) and a short-chain dehydrogenase/reductase (SDR). This process proceeds through unstable intermediates to form the aromatic ring.[12]

-

Acetylation to this compound : The final step is the esterification of thymol. A specific enzyme, identified as a thymol acetyltransferase belonging to the BAHD acyltransferase family, transfers an acetyl group from acetyl-CoA to the hydroxyl group of thymol, yielding this compound.[14]

Experimental Protocols

The identification and quantification of this compound in essential oils rely on standardized extraction and analytical techniques.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from dried plant material is hydrodistillation, often using a Clevenger-type apparatus.

Protocol:

-

Material Preparation : Weigh a known amount (e.g., 100 g) of air-dried aerial parts of the plant material.

-

Apparatus Setup : Place the plant material into a round-bottom flask (e.g., 2 L) with a sufficient volume of distilled water (e.g., 1 L). Connect the flask to a Clevenger-type apparatus, which is then fitted with a condenser.

-

Distillation : Heat the flask to boil the water. The resulting steam will rupture the plant's oil glands, releasing the volatile compounds.

-

Condensation & Separation : The steam and volatile oil vapor mixture travels into the condenser and, upon cooling, condenses back into a liquid. The essential oil, being immiscible with water and generally less dense, separates and collects in the calibrated tube of the Clevenger apparatus.

-

Duration : Continue the hydrodistillation for a set period (e.g., 3 hours) to ensure complete extraction.

-

Collection & Storage : After cooling, collect the oil, dry it over anhydrous sodium sulfate to remove residual water, and store it in a sealed, dark glass vial at low temperatures (e.g., 4°C) until analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard technique for separating, identifying, and quantifying the individual components of an essential oil.

Protocol:

-

Sample Preparation : Prepare a diluted solution of the essential oil (e.g., 1% v/v) in a suitable solvent like hexane or dichloromethane.

-

GC-MS System : Use a gas chromatograph coupled to a mass spectrometer. The GC is typically equipped with a non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection : Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample. A split injection mode is common.

-

Separation : The carrier gas (typically Helium) carries the vaporized sample through the capillary column. The oven temperature is programmed to increase gradually (e.g., start at 60°C, ramp at 3°C/min to 240°C) to separate compounds based on their boiling points and interaction with the column's stationary phase.

-

Detection and Identification (MS) : As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. The resulting mass spectrum (a fragmentation pattern) acts as a chemical fingerprint.

-

Data Analysis :

-

Identification : Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values.

-

Quantification : The relative percentage of each compound is calculated from the peak area in the total ion chromatogram (TIC), assuming a response factor of unity for all components. For absolute quantification, a calibration curve with an authentic standard of this compound would be required, typically using a GC-FID (Flame Ionization Detector).

-

Conclusion and Future Directions

The natural occurrence of this compound in essential oils is a subject of growing interest, distinct from its well-known precursor, thymol. While thymol is a dominant component in many Lamiaceae species, this compound is generally found in much lower concentrations. However, this guide has highlighted several notable exceptions, such as Blumea gariepina, Aeollanthus pubescens, and specific Thymus chemotypes, which can accumulate this compound as a major constituent, with concentrations ranging from 13% to over 85%.

For researchers and drug development professionals, these species represent valuable natural sources for the isolation of this compound. The acetylation of thymol alters its organoleptic and physicochemical properties, which may lead to novel applications in pharmaceuticals, cosmetics, and as a flavoring agent.

Future research should focus on:

-

Wider Screening : A broader chemotaxonomic survey of plants, especially within the Lamiaceae and Asteraceae families, to identify new, high-yield sources of this compound.

-

Enzyme Characterization : Isolation and functional characterization of the specific thymol acetyltransferases involved in the biosynthesis of this compound to enable biotechnological production through metabolic engineering.

-

Pharmacological Evaluation : Comparative studies on the bioactivity of thymol versus this compound to determine how acetylation impacts its therapeutic properties, including antimicrobial efficacy, anti-inflammatory effects, and cytotoxicity.

References

- 1. globalsciencebooks.info [globalsciencebooks.info]

- 2. tandfonline.com [tandfonline.com]

- 3. e-nps.or.kr [e-nps.or.kr]

- 4. <i>Thymus musilii</i> Velen. as a promising source of potent bioactive compounds with its pharmacological properties: <i>In vitro</i> and <i>in silico</i> analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. Chemical Composition and Antimicrobial Activity of the Essential Oils from Two Species of Thymus Growing Wild in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. notulaebotanicae.ro [notulaebotanicae.ro]

- 8. Chemical Profile of Essential Oils of Selected Lamiaceae Plants and In Vitro Activity for Varroosis Control in Honeybees (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy this compound | 528-79-0 [smolecule.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Physical and Chemical Differences Between Thymol and Thymol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol, a natural monoterpenoid phenol, is a well-documented bioactive compound with a wide array of pharmacological properties, including notable anti-inflammatory and antimicrobial effects. However, its therapeutic application can be hampered by its characteristic strong odor and potential for local irritation. Chemical modification, such as acetylation to form thymol acetate, presents a promising strategy to modulate these properties and potentially enhance its pharmacological profile. This technical guide provides a comprehensive comparison of the physical and chemical characteristics of thymol and its acetylated derivative, this compound. It includes a detailed summary of their quantitative properties, step-by-step experimental protocols for synthesis and analysis, and an exploration of their impact on key inflammatory signaling pathways. This document aims to serve as a critical resource for researchers and professionals in the field of drug discovery and development.

Comparative Physicochemical Properties

The conversion of thymol's phenolic hydroxyl group to an acetate ester results in significant changes to its physical and chemical properties. A summary of these key differences is presented below for straightforward comparison.

| Property | Thymol | This compound | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | C₁₂H₁₆O₂ | [1],[2] |

| Molecular Weight ( g/mol ) | 150.22 | 192.25 | [1],[2] |

| Appearance | White crystalline solid | Colorless to pale yellow liquid or low-melting solid | [3],[4] |

| Odor | Strong, aromatic, thyme-like | Mild, herbaceous, slightly spicy | [5] |

| Melting Point (°C) | 49-51 | 28-30 | [1],[4] |

| Boiling Point (°C) | 232 | 240-245 | [1],[6] |

| Solubility in Water (g/L at 20°C) | 0.9 | 0.04 (estimated) | [1],[4] |

| Solubility in Organic Solvents | Highly soluble in alcohols, ethers, and other organic solvents | Soluble in alcohols and organic solvents | [1],[5] |

| pKa | 10.59 | Not applicable | [7],[8] |

| logP (Octanol-Water Partition Coefficient) | ~3.3 | ~3.0 | [9],[5] |

| Refractive Index (n_D^20) | 1.5227 | 1.5310 - 1.5370 | [10],[4] |

| UV Absorption Maximum (nm) | 274 | ~274 | [11],[1] |

Experimental Protocols

This section details established methodologies for the synthesis, purification, and analysis of thymol and this compound, providing a practical framework for laboratory investigation.

Synthesis of this compound from Thymol

A standard laboratory procedure for the acetylation of thymol involves the use of acetic anhydride with a base catalyst.

Materials:

-

Thymol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In a round-bottom flask, dissolve thymol (1.0 equivalent) in anhydrous pyridine.

-

Cool the flask in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain crude this compound.[10]

Purification of this compound by Column Chromatography

Flash column chromatography is an effective method for purifying the synthesized this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v)

-

Chromatography column and associated apparatus

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack the column.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the hexane-ethyl acetate mixture, collecting fractions.

-

Monitor the fractions by TLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.[12],[13]

Analytical Methodologies

For Thymol:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

-

Mobile Phase: Cyclohexane:Ethyl Acetate (85:15, v/v).[10]

-

Derivatization: Spray with anisaldehyde-sulfuric acid reagent and heat at 110°C for 5-10 minutes.

-

Detection: Densitometric scanning at 530 nm.[10]

For this compound:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

-

Mobile Phase: Toluene:Ethyl Acetate (9:1, v/v) can be used as a starting point for optimization.

-

Detection: Visualize under UV light at 254 nm or by staining. Densitometric scanning can be performed at a suitable wavelength, typically around 274 nm.

For Thymol and this compound:

-

Column: A nonpolar capillary column, such as a TRB-5-625 (60m x 0.25mm i.d., 0.25µm film thickness).[6]

-

Carrier Gas: Nitrogen at a flow rate of 0.6 mL/min.[6]

-

Temperature Program: Oven temperature programmed from 185°C to 235°C.[6]

-

Injector and Detector Temperature: 290°C.[6]

-

Sample Preparation: Dilute samples in a suitable solvent such as ethanol.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: A workflow diagram illustrating the synthesis, purification, and analysis of this compound.

Signaling Pathways

Caption: Thymol's inhibitory effect on the NF-κB signaling pathway.

Caption: Thymol's modulation of the MAPK signaling cascade.

Discussion of Core Differences and Implications

The acetylation of thymol's phenolic hydroxyl group is the central chemical modification that dictates the differences in the properties and biological activities of thymol and this compound.

4.1. Chemical and Physical Implications:

The replacement of the acidic proton of the hydroxyl group with an acetyl group renders this compound a neutral molecule. This eliminates its ability to donate a hydrogen bond, which, along with an increase in molecular weight, contributes to its significantly lower water solubility compared to thymol. The masking of the polar hydroxyl group also leads to a milder, less phenolic odor. While both compounds are lipophilic, the subtle change in the octanol-water partition coefficient (logP) may influence their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

4.2. Biological and Pharmacological Implications:

The free hydroxyl group of thymol is widely considered to be crucial for its potent antimicrobial activity, as it is believed to interact with and disrupt microbial cell membranes.[7] While this compound also possesses antimicrobial properties, its efficacy and mechanism may differ. It has been suggested that this compound may act as a prodrug, undergoing hydrolysis in biological systems to release thymol.

In the context of inflammation, thymol has been demonstrated to exert its effects through the modulation of key intracellular signaling pathways:

-

NF-κB Signaling Pathway: Thymol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] It achieves this by preventing the phosphorylation of IκBα and the p65 subunit of NF-κB, which are critical steps in the activation of this pathway.[14] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14]

-

MAPK Signaling Pathway: Thymol also interferes with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been observed to block the phosphorylation of key kinases such as ERK, JNK, and p38 in response to inflammatory stimuli.[14] By inhibiting these pathways, thymol further suppresses the expression of inflammatory mediators.

The direct effects of this compound on these signaling pathways are not as extensively characterized. However, given its structural similarity and potential conversion to thymol, it is plausible that it exerts anti-inflammatory effects through similar mechanisms. The altered physicochemical properties of this compound may influence its cellular uptake and interaction with molecular targets, potentially leading to a modified duration of action or a different side-effect profile.

Conclusion

The transformation of thymol to this compound through acetylation results in a molecule with distinct physical, chemical, and potentially pharmacological properties. The masking of the phenolic hydroxyl group alters its solubility, odor, and reactivity. While thymol's anti-inflammatory and antimicrobial activities are well-established and linked to its interaction with the NF-κB and MAPK signaling pathways, the biological profile of this compound remains an area of active investigation. Its potential to act as a prodrug, offering a modified release and activity profile, makes it a compound of significant interest for drug development. This guide provides a foundational overview to aid researchers in further exploring the therapeutic potential of thymol and its derivatives.

References

- 1. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings | Semantic Scholar [semanticscholar.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Frontiers | The Antibacterial Activity of Thymol Against Drug-Resistant Streptococcus iniae and Its Protective Effect on Channel Catfish (Ictalurus punctatus) [frontiersin.org]

Thymol Acetate: A Technical Guide for Researchers

An In-depth Examination of its Properties, Synthesis, and Biological Activities

Thymol acetate, the acetate ester of the naturally occurring monoterpenoid thymol, is a compound of significant interest in the fields of chemical research and drug development. Its enhanced stability and potentially modulated biological activities compared to its parent compound, thymol, make it a compelling subject for scientific investigation. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its mechanisms of action.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic herbaceous and slightly spicy aroma. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 528-79-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [1][2][3] |

| Boiling Point | Approximately 243.5-245.5 °C | [2] |

| Density | Approximately 1.009 g/cm³ | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved through the acetylation of thymol. This reaction involves the esterification of the hydroxyl group of thymol with an acetylating agent, typically in the presence of a catalyst or a base.

Experimental Protocol: Acetylation of Thymol

This protocol details the synthesis of this compound from thymol and acetic anhydride with sodium acetate as a catalyst.

Materials:

-

Thymol (1.0 g)

-

Acetic anhydride (15 mL)

-

Sodium acetate (1.5 g)

-

Cold deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine 1.0 g of thymol, 15 mL of acetic anhydride, and 1.5 g of sodium acetate in a round-bottom flask.[4]

-

Attach a reflux condenser and heat the mixture to reflux for 1 hour.[4]

-

After 1 hour, remove the heat source and allow the solution to cool to room temperature.[4]

-

Slowly add 20 mL of cold deionized water to the reaction mixture to quench the excess acetic anhydride.[4]

-

Transfer the mixture to a separatory funnel and perform an extraction. The organic layer containing this compound should be separated.

-

Wash the organic layer with deionized water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound.[4]

-

The yield of this reaction is reported to be approximately 84.5%.[4]

-

Confirm the identity and purity of the synthesized this compound using techniques such as thin-layer chromatography (TLC) and infrared spectroscopy (FTIR).[4]

Workflow for the synthesis of this compound.

Biological Activities and Experimental Evaluation

This compound is recognized for its potential as an antifungal, antibacterial, and antioxidant agent.[5] Acetylation of thymol can reduce its toxicity while in some cases enhancing its biological effects.[4][5]

Antibacterial Activity

The antibacterial properties of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

This protocol describes a method for determining the MIC and MBC of this compound against Escherichia coli and Staphylococcus aureus.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tryptic Soy Broth (TSB)

-

Sterile 96-well microplates

-

Bacterial cultures of E. coli and S. aureus

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Prepare a stock solution of this compound by dissolving it in 5% DMSO.[3]

-

In a sterile 96-well plate, add TSB to each well.

-

Perform serial binary dilutions of the this compound stock solution in the wells to achieve a range of final concentrations (e.g., 0.002 to 4 mg/mL).[3]

-

Prepare a microbial suspension of the test bacteria and dilute it to a final cell density of approximately 10⁶ CFU/mL.

-

Add 10 µL of the diluted microbial suspension to each well containing the different concentrations of this compound.[3]

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Workflow for MIC and MBC determination.

Antifungal Activity

Similar to its antibacterial action, this compound's antifungal properties are of significant interest. Studies have shown that thymol esters can exhibit higher antifungal activity than their phenolic precursors.[5] The mechanism of action is often attributed to the disruption of the fungal cell membrane.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

This protocol provides a general method for assessing the antioxidant activity of this compound.

Materials:

-

This compound

-

Methanol or ethanol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

-

UV-Vis spectrophotometer

-

96-well plate or cuvettes

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.[6]

-

Prepare various concentrations of this compound in the same solvent.

-

In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH working solution.[7]

-

Include a control sample containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[6]

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

Conclusion

This compound presents a promising area of research for the development of new therapeutic and preservative agents. Its synthesis is straightforward, and its biological activities can be readily assessed using established protocols. Further research into its mechanisms of action and in vivo efficacy is warranted to fully realize its potential in various applications.

References

- 1. Buy this compound | 528-79-0 [smolecule.com]

- 2. Thymol synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Thymol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol acetate, the acetate ester of the naturally occurring monoterpenoid phenol thymol, is a compound of interest in various scientific and industrial fields, including pharmaceuticals, fragrances, and food science. A fundamental physicochemical property governing its application, particularly in drug development and formulation, is its solubility in different solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining standard experimental methodologies for solubility determination, and discussing the key factors that influence this critical parameter.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a drug to be absorbed, it must first be in solution at the site of absorption. Therefore, a thorough understanding of the solubility of a compound like this compound in various solvent systems is paramount for formulators and drug development scientists. This guide aims to be a valuable resource for professionals working with this compound, providing both practical data and theoretical insights.

Quantitative Solubility Data for this compound

The following table summarizes the solubility of this compound in a wide range of solvents at 20°C. This data provides a valuable comparative reference for solvent selection in various applications.

| Solvent | Solubility (g/L) at 20°C[1] |

| Highly Soluble In | |

| DMSO | 1206.96 |

| DMAc | 1193.62 |

| Pyridine | 1046.47 |

| NMP | 799.62 |

| DMF | 766.83 |

| 3-Pentanone | 716.37 |

| Cyclohexanone | 652.51 |

| Cyclopentanone | 567.86 |

| Freely Soluble In | |

| Acrylic Acid | 470.02 |

| 2-Butanone | 461.86 |

| THF | 459.00 |

| Methanol | 463.04 |

| Acetone | 415.33 |

| tert-Butanol | 411.75 |

| tert-Amyl Alcohol | 424.17 |

| Acetylacetone | 397.62 |

| N,N-Dimethylaniline | 394.77 |

| Methyl Propionate | 381.54 |

| 1,4-Dioxane | 369.91 |

| 1,2-Dichloroethane | 367.05 |

| Acetic Acid | 346.73 |

| Benzyl Alcohol | 344.31 |

| Ethanol | 335.21 |

| gamma-Butyrolactone | 335.40 |

| Acetonitrile | 324.63 |

| Chloroform | 323.42 |

| Toluene | 317.31 |

| Soluble In | |

| Ethyl Acetate | 291.59 |

| n-Propanol | 284.98 |

| n-Butanol | 266.02 |

| sec-Butanol | 264.95 |

| Diethyl Ether | 260.99 |

| Isopentanol | 259.48 |

| Isopropanol | 252.54 |

| Isobutanol | 247.39 |

| Dichloromethane | 246.60 |

| Dipropyl Ether | 240.98 |

| MIBK | 213.73 |

| Propionic Acid | 206.49 |

| Propylene Carbonate | 208.19 |

| Water | 208.46 |

| Methyl Acetate | 204.80 |

| Triethyl Phosphate | 194.35 |

| Formic Acid | 190.94 |

| n-Pentanol | 189.01 |

| Isopropyl Acetate | 181.80 |

| 2-Pentanol | 181.35 |

| MTBE | 177.09 |

| Chlorobenzene | 173.00 |

| Sparingly Soluble In | |

| Tetrachloromethane | 140.52 |

| 1,2,4-Trichlorobenzene | 123.79 |

| Formamide | 126.82 |

| DMSO | 1206.96 |

| n-Octanol | 111.71 |

| n-Heptanol | 109.67 |

| n-Butyl Acetate | 102.52 |

| Slightly Soluble In | |

| n-Propyl Acetate | 86.23 |

| Ethylene Glycol | 83.88 |

| 1,2-Dichlorobenzene | 78.07 |

| Ethyl Formate | 77.01 |

| Very Slightly Soluble In | |

| Cyclohexane | 42.97 |

| n-Heptane | 41.41 |

| n-Hexane | 33.64 |

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several factors. A comprehensive understanding of these factors is crucial for its effective application.

Solvent Properties

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes. This compound, being an ester, has both polar (the ester group) and non-polar (the aromatic ring and alkyl groups) regions, giving it a degree of solubility in a wide range of solvents with varying polarities.

Temperature

pH and Hydrolysis

The pH of an aqueous solution can significantly impact the solubility of ionizable compounds. However, this compound is a neutral molecule and does not possess acidic or basic functional groups that would ionize with changes in pH. Therefore, its solubility is not expected to be directly dependent on pH.

It is crucial to consider, however, that as an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield thymol and acetic acid. This chemical degradation would lead to an apparent increase in solubility over time, as the hydrolysis products themselves dissolve. The rate of hydrolysis is generally lowest in the neutral pH range and increases at both acidic and basic pH. Researchers should therefore consider the pH stability of this compound when conducting solubility studies in aqueous media, especially over extended periods.

Experimental Protocol for Solubility Determination

While the specific experimental conditions used to generate the data in Table 1 are not detailed in the source, a generalized and robust protocol for determining the equilibrium solubility of a compound like this compound can be described. The "gold standard" for equilibrium solubility measurement is the shake-flask method .

Principle

The shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound under those conditions.

Materials and Apparatus

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Glass vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Generalized Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 20°C or 37°C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To ensure no undissolved particles are transferred, filter the sample through a chemically inert filter into a clean vial.

-

Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The results are typically expressed in g/L or mg/mL.

Analytical Techniques for Quantification

The choice of analytical technique for determining the concentration of this compound in the saturated solution is critical for accuracy. Suitable methods include:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for quantifying organic molecules like this compound. A suitable mobile phase and column must be chosen to achieve good separation and peak shape.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is another powerful technique for the analysis of volatile and semi-volatile compounds.

-

UV-Vis Spectrophotometry: If this compound has a unique UV absorbance profile and there are no interfering substances, UV-Vis spectrophotometry can be a simpler and faster method for quantification. A calibration curve of absorbance versus concentration must first be established.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, a crucial parameter for its application in research, particularly in drug development. The extensive quantitative data presented offers a solid foundation for solvent selection. While specific data on the effects of temperature and pH are lacking in the current literature, the general principles discussed herein provide a framework for understanding how these factors may influence solubility. The detailed experimental protocol for the shake-flask method, along with the workflow diagram, offers a practical guide for researchers seeking to determine the solubility of this compound in their own laboratories. A thorough understanding and careful consideration of the factors affecting solubility and the potential for hydrolysis are essential for the successful formulation and application of this compound.

References

Potential Therapeutic Applications of Thymol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol, a naturally occurring phenolic monoterpenoid, has long been recognized for its diverse pharmacological properties. Its acetylated derivative, thymol acetate, is emerging as a promising therapeutic agent with potentially enhanced characteristics. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, with a focus on its anthelmintic, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative data, and insights into the underlying mechanisms of action, including the modulation of key signaling pathways, are presented to facilitate further research and development in this area.

Introduction

Thymol, the principal bioactive component of thyme and oregano essential oils, has a well-documented history of use in traditional medicine.[1][2] Its chemical modification, specifically through acetylation to form this compound, has been explored as a strategy to potentially reduce toxicity and enhance biological efficacy.[3] This guide consolidates the existing scientific literature on this compound, offering a comprehensive resource for researchers investigating its therapeutic potential.

Anthelmintic Activity

This compound has demonstrated significant efficacy against gastrointestinal nematodes, presenting a potential alternative to conventional anthelmintic drugs.

Quantitative Data

The following table summarizes the in vitro and in vivo anthelmintic activity of this compound compared to thymol against Haemonchus contortus, a common gastrointestinal nematode in sheep.

| Assay | Compound | Concentration/Dose | Effect | Reference |

| Egg Hatch Test (EHT) | Thymol | 0.5 mg/mL | 98% inhibition of larval hatching | [4][5] |

| This compound | 4 mg/mL | 67.1% inhibition of larval hatching | [4][5] | |

| Thymol | EC50: 0.08 mg/mL | - | [6] | |

| This compound | EC50: 1.9 mg/mL | - | [6] | |

| Larval Development Test (LDT) | Thymol | 8 mg/mL | 100% inhibition of larval development | [4][5] |

| This compound | 8 mg/mL | 100% inhibition of larval development | [4][5] | |

| Adult Worm Motility | Thymol | 800 µg/mL | 100% reduction in motility | [4] |

| This compound | 800 µg/mL | 83.4% reduction in motility | [4] | |

| In Vivo Efficacy (Sheep) | Thymol | - | 59.8% reduction in egg count per gram of feces (epg) | [4] |

| This compound | - | 76.2% reduction in egg count per gram of feces (epg) | [4] | |

| Acute Toxicity (Mice) | Thymol | LD50: 1,350.9 mg/kg | - | [4] |

| This compound | LD50: 4,144.4 mg/kg | - | [4] |

Experimental Protocols